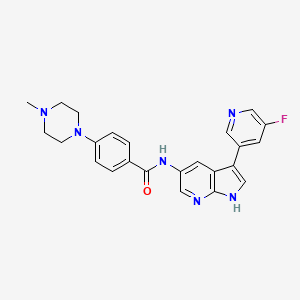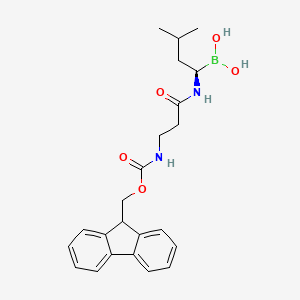
c-Myc inhibitor 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Myc inhibitor 6 is a novel low molecular weight compound designed to inhibit the activity of the c-Myc protein. The c-Myc protein is a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and apoptosis. It is frequently dysregulated in various human cancers, making it a significant target for cancer therapy .
Preparation Methods
The preparation of c-Myc inhibitor 6 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
c-Myc inhibitor 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
c-Myc inhibitor 6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between small molecules and proteins. In biology, it helps in understanding the role of c-Myc in cell growth and differentiation. In medicine, this compound is being investigated as a potential therapeutic agent for various cancers. In industry, it is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of c-Myc inhibitor 6 involves the disruption of the c-Myc/Max complex, which is essential for the transcriptional activity of c-Myc. By inhibiting the formation of this complex, this compound prevents c-Myc from binding to DNA and regulating gene expression. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
c-Myc inhibitor 6 is unique compared to other similar compounds due to its specific mechanism of action and high potency. Similar compounds include Omomyc, a MYC dominant-negative gene product, and other small-molecule MYC inhibitors that disrupt the c-Myc/Max complex. this compound has shown greater efficacy and selectivity in preclinical studies .
Properties
Molecular Formula |
C23H29BN2O5 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
[(1R)-1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutyl]boronic acid |
InChI |
InChI=1S/C23H29BN2O5/c1-15(2)13-21(24(29)30)26-22(27)11-12-25-23(28)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,29-30H,11-14H2,1-2H3,(H,25,28)(H,26,27)/t21-/m0/s1 |
InChI Key |
HRTLVHQZXDHTAZ-NRFANRHFSA-N |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(O)O |
Canonical SMILES |
B(C(CC(C)C)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B10861275.png)

![(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid](/img/structure/B10861292.png)

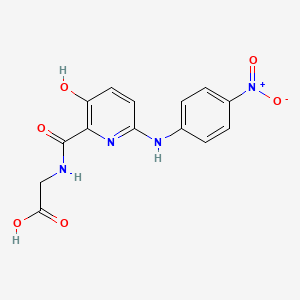
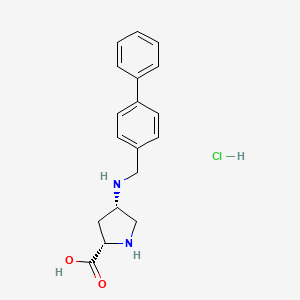

![3-[4-[4-(Aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol](/img/structure/B10861315.png)
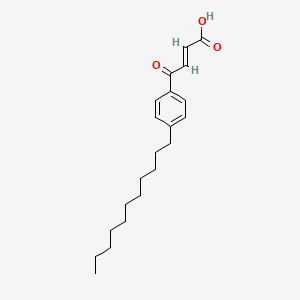


![[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone](/img/structure/B10861337.png)
![3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B10861343.png)
